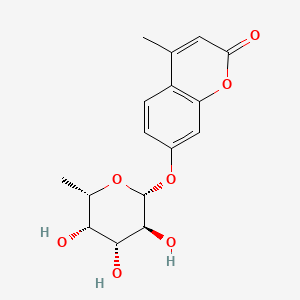

4-Methylumbelliferyl beta-L-fucopyranoside

Description

BenchChem offers high-quality 4-Methylumbelliferyl beta-L-fucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl beta-L-fucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-NXPHAWEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001159222 |

Source

|

| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72601-82-2 |

Source

|

| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72601-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-((6-Deoxy-beta-L-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072601822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(6-deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Principle and Application of 4-Methylumbelliferyl β-L-Fucopyranoside

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles, experimental design, and applications of 4-Methylumbelliferyl β-L-fucopyranoside. Moving beyond a simple protocol, we delve into the causality behind the methodology, ensuring a robust understanding for reliable and reproducible results.

Introduction: Illuminating Glycosidase Activity

Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that play critical roles in a vast array of biological processes, from cellular metabolism and signaling to host-pathogen interactions. A specific member of this family, β-L-fucosidase, catalyzes the hydrolysis of terminal β-L-fucosyl residues from glycoconjugates. The study of this enzyme's activity is paramount for understanding its physiological function and its role in disease. 4-Methylumbelliferyl β-L-fucopyranoside (4-MU-β-L-Fuc) has emerged as an indispensable tool for this purpose, offering a sensitive and quantitative method to measure enzyme activity through a fluorogenic reporter system.

Part 1: The Core Principle — A Fluorogenic Reporter System

The utility of 4-MU-β-L-Fuc lies in its elegant design as a fluorogenic substrate. The principle is based on a transition from a non-fluorescent state to a highly fluorescent one, directly proportional to the activity of the target enzyme.

The Substrate: 4-Methylumbelliferyl β-L-Fucopyranoside

4-MU-β-L-Fuc is a synthetic compound where an L-fucose sugar is linked via a β-glycosidic bond to a 4-methylumbelliferone (4-MU) molecule. In this conjugated form, the substrate is essentially non-fluorescent as the glycosidic linkage to the fucose moiety quenches the potential fluorescence of the umbelliferone core.[1][2]

The Enzyme: β-L-Fucosidase

β-L-Fucosidase is the specific catalyst in this system. It recognizes and binds to the β-L-fucosyl residue of the substrate, initiating a hydrolysis reaction that cleaves the glycosidic bond.

The Enzymatic Reaction and Fluorogenic Activation

The central event of the assay is the enzymatic hydrolysis of 4-MU-β-L-Fuc. The β-L-fucosidase cleaves the bond connecting the L-fucose to the 4-MU, releasing two products: L-fucose and the free fluorophore, 4-methylumbelliferone (4-MU).[2][3] Once liberated from the quenching effect of the sugar, 4-MU can be excited by light to emit a strong fluorescent signal.

Caption: Enzymatic cleavage of 4-MU-β-L-Fuc by β-L-fucosidase.

The Reporter Molecule: 4-Methylumbelliferone (4-MU)

The liberated 4-MU is a highly fluorescent molecule with an excitation maximum around 360-365 nm and an emission maximum in the blue region, around 440-460 nm.[1][4][5] A critical aspect of 4-MU is that its fluorescence is highly pH-dependent. The phenolic hydroxyl group on the umbelliferone ring has a pKa of approximately 8.[6] At acidic or neutral pH (often the optimal range for the enzyme), the hydroxyl group is protonated, and fluorescence is relatively low. To achieve maximum signal, the reaction is typically stopped with a high-pH buffer (e.g., pH >10), which deprotonates the hydroxyl group to form the phenoxide ion, the species responsible for the intense fluorescence.[6][7] This dual-pH system—one for the reaction, one for detection—is a cornerstone of the assay's design.

Part 2: Experimental Design & Protocol

A successful assay is built on a foundation of carefully considered experimental choices. This self-validating system ensures that the measured signal is a true and accurate representation of enzyme activity.

Causality Behind Experimental Choices

-

Buffer System: The assay employs two distinct buffer conditions. The reaction buffer is optimized for the enzyme, typically having a pH that supports maximal β-L-fucosidase activity.[8] In contrast, the stop buffer is a high-pH solution (e.g., sodium carbonate or glycine-NaOH) designed to terminate the enzymatic reaction instantly and, crucially, to deprotonate the 4-MU product, thereby maximizing its fluorescent signal for detection.[4][7]

-

Substrate Concentration: The concentration of 4-MU-β-L-Fuc should be carefully chosen. For kinetic studies, concentrations spanning the Michaelis constant (Km) are used. For routine activity measurements, a concentration well above the Km is often used to ensure the reaction rate is dependent on the enzyme concentration, not the substrate concentration.

-

The 4-MU Standard Curve: This is a non-negotiable component for quantitative analysis. Relative Fluorescence Units (RFU) can vary between instruments and even between runs. A standard curve, created using known concentrations of free 4-MU, allows for the conversion of arbitrary RFU values from the experimental samples into a precise quantity (e.g., pmoles) of product formed.[9][10] This is the only way to ensure data is accurate and comparable across experiments.

-

Essential Controls:

-

Substrate Blank (No Enzyme): Measures background fluorescence and any spontaneous substrate degradation.

-

Sample Blank (No Substrate): Accounts for endogenous fluorescence from the biological sample.

-

Positive Control: A sample with known β-L-fucosidase activity to validate that the assay is working correctly.[9][10]

-

Detailed Step-by-Step Protocol: Quantifying β-L-Fucosidase Activity

This protocol is a template for a 96-well plate format and should be optimized for specific experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for your specific β-L-fucosidase (e.g., 0.1 M sodium citrate, pH adjusted as needed).[7]

-

Substrate Stock Solution: Dissolve 4-MU-β-L-Fucopyranoside in DMSO or DMF to create a concentrated stock (e.g., 10 mM). Store protected from light at -20°C.[2]

-

Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final reaction concentration (e.g., 2X the final concentration). Prepare this fresh.

-

4-MU Standard Stock Solution: Dissolve pure 4-Methylumbelliferone in DMSO to create a high-concentration stock (e.g., 5 mM). Store protected from light at -20°C.[9]

-

Stop Buffer: Prepare a high-pH buffer such as 1 M Sodium Carbonate, pH 10.4.[7]

2. 4-MU Standard Curve:

-

Prepare a fresh serial dilution of the 4-MU Standard Stock Solution in Assay Buffer. A typical range would be from 0 to 150 pmoles per well.[9]

-

Add 50 µL of each standard dilution to separate wells of a 96-well black, flat-bottom plate.

-

Add 50 µL of Substrate Working Solution to these wells.

-

Add 100 µL of Stop Buffer to each standard well.

3. Sample Preparation:

-

Prepare cell or tissue lysates by homogenization or sonication in a suitable lysis buffer on ice.[11]

-

Centrifuge the lysate to pellet debris and collect the supernatant.[11]

-

Determine the total protein concentration of the lysate (e.g., via BCA or Bradford assay).

-

Dilute samples in Assay Buffer to ensure the final activity falls within the linear range of the assay.

4. Reaction Setup:

-

Add 50 µL of your diluted samples (or sample blanks/positive controls) to the appropriate wells of the 96-well plate.

-

Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all sample wells. Mix gently.

5. Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).[7] The incubation time should be sufficient to generate a robust signal but short enough to keep the reaction in the linear range (typically <15% substrate consumption).

6. Stopping the Reaction and Signal Development:

-

Terminate the reaction by adding 100 µL of Stop Buffer to each sample well. Mix gently.

7. Fluorescence Measurement:

-

Read the plate on a fluorescence microplate reader with excitation set to ~360 nm and emission set to ~450 nm.[4][10]

Part 3: Data Analysis and Interpretation

The conversion of raw fluorescence data into meaningful units of enzyme activity requires a systematic approach.

From Raw Data to Enzyme Activity

-

Correct for Background: Subtract the average RFU of the blank wells from all standard and sample RFU values.

-

Plot the Standard Curve: Plot the background-corrected RFU values for the 4-MU standards against the known amount (pmol) of 4-MU in each well. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

-

Calculate Product Formed: Use the equation from the standard curve to calculate the amount of 4-MU (in pmol) generated in each experimental sample well from its background-corrected RFU value.

-

Calculate Enzyme Activity: Apply the following formula:

Activity (pmol/min/mg) = [pmol of 4-MU] / ([Incubation Time (min)] x [Protein Amount (mg)])

Data Presentation

Summarize results in a clear, tabular format for easy comparison.

| Sample ID | Avg. RFU | Corrected RFU | 4-MU Produced (pmol) | Protein (mg) | Activity (pmol/min/mg) |

| Control 1 | 15,430 | 15,280 | 76.4 | 0.01 | 254.7 |

| Treated 1 | 8,215 | 8,065 | 40.3 | 0.01 | 134.3 |

| Blank | 150 | 0 | 0 | N/A | 0 |

Note: Data is for illustrative purposes only. Incubation time of 30 minutes is assumed.

Troubleshooting & Considerations

-

High Background: May result from autofluorescent compounds in the sample or contaminated reagents. Running appropriate blanks is critical.

-

Signal Quenching: Components in the sample lysate may quench the 4-MU fluorescence. This can be tested by spiking a known amount of 4-MU into a sample well and observing if the signal is lower than expected.

-

Photobleaching: 4-MU can be susceptible to photobleaching. Minimize the exposure of the plate to the excitation light before the final reading.[1]

-

Reaction Linearity: If the activity is very high, the reaction may not be linear over the entire incubation period. It is crucial to perform a time-course experiment to determine the linear range for your specific samples.[10]

Part 4: Applications in Research and Development

The sensitivity and reliability of the 4-MU-β-L-Fuc assay lend it to a wide range of applications.

-

Fundamental Enzyme Characterization: The assay is ideal for determining key enzymatic parameters such as pH and temperature optima, thermal stability, and kinetic constants (Km and Vmax).[8][12]

-

Disease Diagnosis: Assays using 4-methylumbelliferyl-based substrates are the gold standard for diagnosing lysosomal storage diseases. For example, a deficiency in α-L-fucosidase, which causes the severe disorder fucosidosis, is diagnosed by measuring enzyme activity in patient cells or fluids using the analogous α-linked substrate.[13][14]

-

High-Throughput Screening (HTS): The simple, plate-based format is highly amenable to automation, making it a powerful tool in drug discovery for screening large compound libraries to identify novel inhibitors or activators of β-L-fucosidase.[11]

Conclusion

The 4-Methylumbelliferyl β-L-fucopyranoside system provides a robust, sensitive, and quantitative method for measuring β-L-fucosidase activity. By understanding the core principles of enzymatic hydrolysis, fluorophore activation, and the rationale behind the experimental design, researchers can confidently generate high-quality, reproducible data. This powerful tool will continue to be instrumental in advancing our knowledge of glycobiology and in the development of novel therapeutic strategies.

References

- A Quantifluor™-ST Fluorometer Method for 4-methylumbelliferone Application Note. (n.d.). Promega.

- Hopwood, J. J., Muller, V., & Pollard, A. (1979). A fluorometric assay using 4-methylumbelliferyl alpha-L-iduronide for the estimation of alpha-L-iduronidase activity and the detection of Hurler and Scheie syndromes. Clinical Chimica Acta, 92(2), 257–265.

- α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771). (n.d.). Assay Genie.

- Enzyme substrates for fucosidases. (n.d.). G-Biosciences.

- 4-methylumbelliferone. (n.d.). Turner BioSystems.

- Myers, R. W., Lee, R. T., Lee, Y. C., Thomas, G. H., Reynolds, L. W., & Uchida, Y. (1983). Determination of 4-methylumbelliferone after separation from its conjugates by high-performance liquid chromatography. Application to lysosomal enzyme activity assays. Journal of Chromatography B: Biomedical Sciences and Applications, 272(1), 67–73.

- Polz, M., & Tarling, P. (2016). Assaying Fucosidase Activity. Springer Nature Experiments.

- Gee, K. R., Sun, W. C., Bhalgat, M. K., Upson, R. H., Klaubert, D. H., Haugland, K. A., & Haugland, R. P. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Analytical Biochemistry, 273(1), 41–48.

- 4-Methylumbelliferyl-beta-D-fucopyranoside. (n.d.). G-Biosciences.

- 4-Methylumbelliferyl-beta-L-fucopyranoside. (n.d.). GoldBio.

- 4-Methylumbelliferyl-α-L-Fucopyranoside. (n.d.). Cayman Chemical.

- Martín, M. J., et al. (2021). Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. Scientific Reports, 11(1).

- αlpha-L-Fucosidase Activity Assay Kit (Fluorometric) (ab273324). (2020). Abcam.

- a-L-Fucosidase Assay Kit (ab272525). (2020). Abcam.

- Wichert, S., et al. (2019). Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2. International Journal of Molecular Sciences, 20(24), 6133.

- Sajdel-Sulkowska, E. M., & Kołodziej, U. (2020). Fucosidosis—Clinical Manifestation, Long-Term Outcomes, and Genetic Profile—Review and Case Series. Genes, 11(11), 1353.

Sources

- 1. promega.com [promega.com]

- 2. goldbio.com [goldbio.com]

- 3. 4-Methylumbelliferyl-beta-D-fucopyranoside [gbiosciences.com]

- 4. promega.de [promega.de]

- 5. caymanchem.com [caymanchem.com]

- 6. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. content.abcam.com [content.abcam.com]

- 11. alpha-L-Fucosidase Assay Kit (ab272525) | Abcam [abcam.com]

- 12. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. A fluorometric assay using 4-methylumbelliferyl alpha-L-iduronide for the estimation of alpha-L-iduronidase activity and the detection of Hurler and Scheie syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fucosidosis—Clinical Manifestation, Long-Term Outcomes, and Genetic Profile—Review and Case Series - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methylumbelliferyl β-L-fucopyranoside for Fucosidase Detection

Introduction: The Power of Fluorogenic Substrates in Enzymology

In the landscape of enzyme activity analysis, fluorogenic substrates represent a significant leap forward, offering enhanced sensitivity over traditional colorimetric methods.[1] Among these, substrates derived from 4-methylumbelliferone (4-MU) are extensively utilized due to their robust and reliable fluorescent signaling. This guide provides a comprehensive exploration of 4-Methylumbelliferyl β-L-fucopyranoside (4-MUF-β-L-fucopyranoside), a key substrate for the detection of fucosidase activity. We will delve into the biochemical principles, provide detailed experimental protocols, and offer insights gleaned from years of field application to empower researchers, scientists, and drug development professionals in their work.

The Principle of 4-MU-Based Fucosidase Assays

The core principle of this assay is elegant in its simplicity. 4-Methylumbelliferyl β-L-fucopyranoside is a non-fluorescent molecule. However, in the presence of a fucosidase enzyme, the glycosidic bond linking the fucose sugar to the 4-methylumbelliferone (4-MU) moiety is cleaved.[1] This enzymatic hydrolysis liberates 4-MU, a highly fluorescent compound when excited by ultraviolet (UV) light. The resulting fluorescence intensity is directly proportional to the amount of 4-MU produced, which in turn, provides a quantitative measure of the fucosidase activity.[1]

A critical aspect of this assay is the pH-dependent nature of 4-MU's fluorescence.[2][3] The fluorescence intensity of 4-MU reaches its maximum at a pH of 9 or higher.[1][3] This characteristic is often leveraged in endpoint assays, where the reaction is terminated by the addition of a high-pH buffer, thereby maximizing the fluorescent signal for detection.[1]

The Enzyme: α-L-Fucosidase

α-L-Fucosidase (EC 3.2.1.51) is a glycoside hydrolase that catalyzes the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids.[4][5][6] This enzyme plays a crucial role in numerous biological processes such as cell differentiation, inflammation, and apoptosis.[7][8] Aberrant α-L-fucosidase activity has been implicated in several diseases, including cancer, fucosidosis (a lysosomal storage disease), and rheumatoid arthritis, making it a significant biomarker and therapeutic target.[7][8][9]

Visualizing the Reaction and Workflow

To better understand the process, let's visualize the key steps involved.

Enzymatic Cleavage of 4-MUF-β-L-fucopyranoside

Caption: Enzymatic hydrolysis of the non-fluorescent substrate by α-L-fucosidase.

General Experimental Workflow

Caption: A typical workflow for a fluorometric fucosidase assay.

Quantitative Data and Reagent Properties

For successful and reproducible experiments, a clear understanding of the quantitative aspects of the reagents is essential.

| Property | Value | Conditions/Notes |

| 4-Methylumbelliferone (4-MU) | ||

| Molecular Formula | C₁₀H₈O₃ | [10][11] |

| Molecular Weight | 176.2 g/mol | [10][11] |

| pKa (7-hydroxyl group) | 7.79 | [10][11] |

| Excitation Maximum (λex) | ~360-365 nm | pH > 9[2][10] |

| Emission Maximum (λem) | ~445-450 nm | pH > 9[2][10] |

| Solubility | Soluble in methanol (with heating), DMSO, and glacial acetic acid.[10][11] Practically insoluble in cold water.[10][11] | |

| 4-Methylumbelliferyl β-L-fucopyranoside | ||

| Appearance | White to off-white powder | [12] |

| Storage | Store at -15°C in the dark | [12] |

Detailed Experimental Protocol

This protocol provides a robust framework for measuring α-L-fucosidase activity. It is crucial to optimize substrate and enzyme concentrations for each specific experimental system.

Materials and Reagents

-

Purified α-L-fucosidase or biological sample (e.g., cell lysate, serum)

-

4-Methylumbelliferyl β-L-fucopyranoside (Substrate)

-

4-Methylumbelliferone (4-MU) Standard

-

Assay Buffer (e.g., 0.1 M sodium citrate, pH 5.5)[13]

-

Stop Buffer (e.g., 0.5 M Na₂CO₃, pH ~10.5)

-

96-well black microtiter plates with clear bottoms

-

Fluorescence microplate reader

Step-by-Step Methodology

1. Preparation of Reagents:

-

Assay Buffer: Prepare a 0.1 M sodium citrate buffer and adjust the pH to the optimal pH for the specific fucosidase being studied (typically between 4.5 and 7.0).[14][15][16][17]

-

Substrate Stock Solution: Dissolve 4-Methylumbelliferyl β-L-fucopyranoside in DMSO or an appropriate solvent to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in the Assay Buffer to the desired final concentration (e.g., 0.75 mM).[13] It is recommended to perform a substrate titration to determine the optimal concentration for your enzyme.

-

4-MU Standard Stock Solution: Dissolve 4-Methylumbelliferone in DMSO to create a stock solution of known concentration (e.g., 5 mM).[7][8]

-

Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in the Assay Buffer to generate a standard curve (e.g., 0-150 pmoles/well).[18]

2. Enzyme Sample Preparation:

-

Cell Lysates: Lyse cells using an appropriate buffer containing a non-ionic detergent (e.g., Triton X-100). Centrifuge to remove cellular debris.

-

Serum/Plasma: These samples can often be assayed directly after appropriate dilution in the Assay Buffer.[18]

-

Unknown Samples: It is highly recommended to perform a pilot experiment with several dilutions of the sample to ensure the activity falls within the linear range of the assay.[18]

3. Assay Procedure:

-

Standard Curve: To separate wells of the 96-well plate, add the prepared 4-MU standards. Adjust the final volume of each well to be the same as the sample wells using the Assay Buffer.

-

Sample Wells: Add your enzyme sample to the designated wells. Include a "no-enzyme" control (blank) containing only the Assay Buffer to measure background fluorescence.

-

Initiate the Reaction: Add the working substrate solution to all wells (including standards and blanks) to start the enzymatic reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).[18][19][20] For kinetic assays, measurements are taken at multiple time points.

-

Stop the Reaction (for endpoint assays): Add the Stop Buffer to each well to terminate the reaction and maximize the fluorescence of the liberated 4-MU.

-

Fluorescence Measurement: Read the fluorescence intensity of the plate using a microplate reader with excitation set to ~365 nm and emission set to ~450 nm.

4. Data Analysis:

-

Subtract Background: Subtract the average fluorescence reading of the "no-enzyme" blank from all other readings.

-

Standard Curve: Plot the background-subtracted fluorescence of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate Enzyme Activity: Use the standard curve equation to convert the fluorescence intensity of your samples into the amount of 4-MU produced. Enzyme activity is typically expressed as units per milligram of protein or per volume of sample (e.g., µmol/min/mg or U/L).

Self-Validating Systems and Troubleshooting

A robust protocol includes internal controls for self-validation.

-

Linearity of the Reaction: Ensure the reaction rate is linear with respect to both time and enzyme concentration. If not, adjust the incubation time or dilute the enzyme sample.

-

Substrate Inhibition: At very high concentrations, some substrates can inhibit enzyme activity. A substrate titration curve can help identify the optimal concentration that is saturating but not inhibitory.

-

Inner Filter Effect: High concentrations of the fluorescent product can lead to a quenching of the signal. If this is suspected, dilute the samples and re-read.

-

Troubleshooting: If no significant difference is observed between control and experimental samples, consider lysing the cells with a detergent like 0.1% Triton to ensure maximum enzyme release.[21] Also, verify the pH of your assay buffer and the integrity of your substrate.

Applications in Research and Drug Development

The 4-MUF-β-L-fucopyranoside assay is a versatile tool with numerous applications:

-

Disease Biomarker Detection: Elevated or deficient fucosidase activity in serum or tissues can be indicative of various cancers, liver diseases, and genetic disorders.[7][9]

-

Enzyme Characterization: This assay is fundamental for determining the kinetic parameters (Km and Vmax) of purified or recombinant fucosidases.

-

Inhibitor Screening: In drug discovery, this high-throughput compatible assay is ideal for screening compound libraries to identify potential fucosidase inhibitors.[22]

-

Gene Expression Profiling: The assay can be used to correlate fucosidase activity with changes in gene expression.[22]

-

Industrial Applications: Fucosidases have applications in the synthesis of valuable fucosylated compounds, such as human milk oligosaccharides.[8][17][23]

Conclusion

4-Methylumbelliferyl β-L-fucopyranoside provides a sensitive, reliable, and straightforward method for the detection and quantification of fucosidase activity. By understanding the underlying biochemical principles and adhering to a well-structured and validated protocol, researchers can generate high-quality, reproducible data. This powerful tool will continue to be instrumental in advancing our understanding of the role of fucosidases in health and disease and in the development of novel therapeutics.

References

- An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes - Benchchem.

- Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Taylor & Francis Online.

- Structure and function of microbial α-l-fucosidases: a mini review. PubMed Central.

- 4-Methylumbelliferone (M1381)

- Effect of pH on the fluorescence of methylumbelliferone.

- A-Z of 4-Methylumbelliferyl Substrates in Enzyme Assays: A Technical Guide. Benchchem.

- Structure and function of microbial α-l-fucosidases: a mini review. PubMed.

- α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771). Assay Genie.

- Characteristics of fluoroprobes for measuring intracellular pH. PubMed.

- α-L-fucosidase. Wikipedia.

- Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans. PubMed Central.

- α-L-Fucosidase Activity Assay Kit (Fluorometric).

- 4-Methylumbelliferyl β-L-fucoside (4-Methylumbelliferyl beta-L-fucopyranoside). MedChemExpress.

- α-L-Fucosidase Activity Assay Kit (Fluorometric). BioVision Inc.

- A Technical Guide to 4-Methylumbelliferone in Enzyme Kinetics Analysis. Benchchem.

- Chemo-enzymatic synthesis of 4-methylumbelliferyl beta-(1 -> 4)-D-xylooligosides: new substrates for beta-D-xylanase assays. UBC Chemistry.

- α-L-Fucosidases and their applications for the production of fucosylated human milk oligosaccharides. PubMed.

- Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling. PubMed.

- Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. PubMed.

- Αlpha-L-Fucosidase Activity Assay Kit (Fluorometric). Abcam.

- α-(1-6)

- L-Fucose Assay Kit. Megazyme.

- Enzyme substr

- Mechanism of the hydrolysis of 4-methlyumbelliferyl-β-D-glucoside by germinating and outgrowing spores of Bacillus species.

- Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2. MDPI.

- α-L-Fucosidase Assay Kit. Sigma-Aldrich.

- E-F006 α-(1-6)

- Structure and dynamics of an α-fucosidase reveal a mechanism for highly efficient IgG transfucosylation.

- Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. PubMed Central.

- Identification of Essential Residues of Human R-l-Fucosidase and Tests of Its Mechanism.

- Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. PubMed Central.

- Troubleshooting for fluorescence-based assays for beta-hexosaminidase.

- Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of microbial α-l-fucosidases: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-L-fucosidase - Wikipedia [en.wikipedia.org]

- 7. assaygenie.com [assaygenie.com]

- 8. α-L-Fucosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enzyme substrates for fucosidases [gbiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 16. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. qa-bio.com [qa-bio.com]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. researchgate.net [researchgate.net]

- 22. Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. α-L-Fucosidases and their applications for the production of fucosylated human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferyl β-L-fucopyranoside: A Comprehensive Technical Guide for Advanced Glycobiology Research and Drug Discovery

This guide provides an in-depth exploration of 4-Methylumbelliferyl β-L-fucopyranoside (CAS 72601-82-2), a pivotal fluorogenic substrate in the field of glycobiology. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, practical applications, and advanced methodologies centered around this versatile compound. We will delve into its biochemical utility, from fundamental enzyme kinetics to its role in the diagnostics of lysosomal storage disorders and high-throughput screening for novel therapeutics.

Section 1: Foundational Principles and Chemical Profile

4-Methylumbelliferyl β-L-fucopyranoside is a synthetic compound meticulously designed for the sensitive detection of β-L-fucosidase activity. Its utility is anchored in the clever pairing of a fucose sugar moiety with a fluorescent reporter, 4-methylumbelliferone (4-MU). In its glycosidically linked form, the molecule is non-fluorescent. However, upon enzymatic cleavage of the β-L-fucosidic bond by a cognate fucosidase, the highly fluorescent 4-methylumbelliferone is liberated. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, providing a robust and quantitative readout.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Methylumbelliferyl β-L-fucopyranoside is paramount for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 72601-82-2 | N/A |

| Molecular Formula | C₁₆H₁₈O₇ | N/A |

| Molecular Weight | 322.31 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in methanol, ethanol, and propanol; insoluble in water. Readily soluble in DMSO and DMF. | [2] |

| Storage Conditions | -20°C, protected from light | N/A |

The Fluorescent Reporter: 4-Methylumbelliferone (4-MU)

The enzymatic product, 4-methylumbelliferone (also known as hymecromone), is a coumarin derivative with distinct fluorescent properties that are highly pH-dependent. The fluorescence intensifies significantly at alkaline pH, with an optimal range for detection typically between pH 10.0 and 10.4.

| Fluorescent Property | Wavelength (nm) | Conditions | Source |

| Excitation Maximum | ~365 | Alkaline buffer (e.g., 0.15 M glycine, pH 10.2) | |

| Emission Maximum | ~445 | Alkaline buffer (e.g., 0.15 M glycine, pH 10.2) |

This pH-dependent fluorescence is a critical consideration in assay design, necessitating the addition of a high-pH stop solution to maximize the signal-to-noise ratio.

Section 2: The Enzymatic Reaction: A Gateway to Biological Insight

The core utility of 4-Methylumbelliferyl β-L-fucopyranoside lies in its specific interaction with β-L-fucosidases. This section will detail the enzymatic cleavage and the principles of assay design.

Mechanism of Action

The enzymatic hydrolysis of 4-Methylumbelliferyl β-L-fucopyranoside is a specific reaction catalyzed by β-L-fucosidase. The enzyme recognizes and cleaves the β-glycosidic bond linking the L-fucose sugar to the 7-hydroxyl group of 4-methylumbelliferone.

General Fluorometric Enzyme Assay Protocol

This protocol provides a generalized framework for measuring β-L-fucosidase activity. Specific parameters should be optimized for the particular enzyme and experimental conditions.

Materials:

-

4-Methylumbelliferyl β-L-fucopyranoside

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for stock solution

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH optimized for the specific enzyme)

-

Enzyme preparation (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.4)

-

96-well black, flat-bottom microplates

-

Microplate fluorometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of 4-Methylumbelliferyl β-L-fucopyranoside in DMSO or DMF. Dilute the stock solution to the desired working concentration in the assay buffer.

-

Enzyme Preparation: Prepare the enzyme solution at the desired concentration in the assay buffer.

-

Assay Reaction:

-

Add a defined volume of the enzyme solution to each well of the microplate.

-

Initiate the reaction by adding a defined volume of the substrate solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding a defined volume of the stop solution to each well.

-

Measure the fluorescence intensity using a microplate fluorometer with excitation at ~365 nm and emission at ~445 nm.

-

-

Data Analysis: Construct a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units into the amount of product formed. Calculate the enzyme activity, typically expressed in units per milligram of protein or per volume of sample.

Section 3: Applications in Research and Diagnostics

The high sensitivity and specificity of assays utilizing 4-Methylumbelliferyl β-L-fucopyranoside have led to its widespread adoption in various research and clinical applications.

Diagnosis of Fucosidosis

Fucosidosis is a rare, autosomal recessive lysosomal storage disorder characterized by a deficiency of the α-L-fucosidase enzyme. This leads to the accumulation of fucose-containing glycolipids and glycoproteins in various tissues, resulting in severe neurological and developmental problems. The definitive diagnosis of fucosidosis relies on demonstrating deficient α-L-fucosidase activity in patient-derived samples, such as leukocytes or cultured fibroblasts.[3] The use of 4-methylumbelliferyl α-L-fucoside as a substrate is a standard method for this diagnostic test.[3]

Diagnostic Protocol Outline (Leukocytes):

-

Leukocyte Isolation: Isolate leukocytes from a patient's whole blood sample using standard laboratory procedures.

-

Cell Lysis: Lyse the isolated leukocytes to release the cellular enzymes.

-

Enzyme Assay: Perform the fluorometric enzyme assay as described in Section 2.2, using the leukocyte lysate as the enzyme source and 4-methylumbelliferyl α-L-fucoside as the substrate.

-

Data Interpretation: Compare the measured α-L-fucosidase activity to that of healthy controls. A significant reduction or absence of activity is indicative of fucosidosis.

High-Throughput Screening (HTS) for Fucosidase Inhibitors

The search for novel therapeutic agents often involves screening large libraries of small molecules for their ability to modulate the activity of a target enzyme. 4-Methylumbelliferyl β-L-fucopyranoside is an ideal substrate for HTS campaigns aimed at identifying inhibitors of β-L-fucosidase due to its robust signal and compatibility with automated liquid handling systems.

HTS Assay Principle:

In an HTS assay for inhibitors, the enzymatic reaction is performed in the presence of test compounds. A decrease in fluorescence signal compared to a control reaction without any compound indicates potential inhibition of the enzyme.

Assay Validation for HTS:

A critical parameter for validating the robustness of an HTS assay is the Z'-factor. The Z'-factor is a statistical measure of the separation between the positive and negative controls and is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

-

μp = mean of the positive control (e.g., uninhibited enzyme)

-

σp = standard deviation of the positive control

-

μn = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)

-

σn = standard deviation of the negative control

An ideal Z'-factor is between 0.5 and 1.0, indicating a large separation band and a reliable assay for identifying "hits".[4]

Section 4: Synthesis of 4-Methylumbelliferyl β-L-fucopyranoside

While commercially available, an understanding of the synthetic routes to 4-Methylumbelliferyl β-L-fucopyranoside provides valuable context for its purity and potential impurities. The synthesis generally involves the glycosylation of 4-methylumbelliferone with a protected L-fucose derivative.

A common approach is the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. An improved Helferich method has also been described, which utilizes glycosyl acetates and a Lewis acid catalyst.[5] Subsequent deprotection of the sugar hydroxyl groups yields the final product. The stereochemical outcome of the glycosylation is a critical aspect of the synthesis, and reaction conditions are carefully controlled to favor the formation of the desired β-anomer.

Section 5: Conclusion and Future Perspectives

4-Methylumbelliferyl β-L-fucopyranoside has established itself as an indispensable tool in glycobiology. Its utility in the sensitive and quantitative measurement of β-L-fucosidase activity has been instrumental in advancing our understanding of this enzyme class and in the diagnosis of related disorders. The amenability of this substrate to high-throughput formats will continue to drive the discovery of novel fucosidase inhibitors with therapeutic potential.

Future research may focus on the development of analogous fluorogenic substrates with improved photophysical properties, such as red-shifted excitation and emission wavelengths to minimize interference from autofluorescence in biological samples. Furthermore, the application of this substrate in more complex biological systems, such as live-cell imaging and in vivo studies, represents an exciting frontier for glycobiology research.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

G-Biosciences. (n.d.). 4-Methylumbelliferyl-beta-D-fucopyranoside. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-MU (4-Methylumbelliferone) in Enzyme Activity Determination. Retrieved from [Link]

-

Colas, B. (1980). Kinetic studies on beta-fucosidases of Achatina balteata. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 448-458. [Link]

-

Szczupak, K., et al. (2018). Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. Molecules, 23(1), 133. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methylumbelliferyl glycosides. [Image attached to a publication]. Retrieved from [Link]

-

Willems, P. J., et al. (2020). Fucosidosis—Clinical Manifestation, Long-Term Outcomes, and Genetic Profile—Review and Case Series. Genes, 11(11), 1383. [Link]

-

Becerra, J. C. R., et al. (2005). A synthesis of 4-methylumbelliferyl-β-D-glucopyranosiduronic acid. Molbank, 2005(4), M436. [Link]

-

Szweda, R., et al. (1989). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry, 67(8), 1388-1393. [Link]

-

Elyakov, G. B., et al. (2000). Enzymatic synthesis of 4-methylumbelliferyl (1-->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase. Carbohydrate Research, 329(3), 539-547. [Link]

-

Glycosynth. (n.d.). 4-Methylumbelliferyl beta-D-glucopyranoside. Retrieved from [Link]

-

G-Biosciences. (n.d.). 4-Methylumbelliferyl-beta-D-fucopyranoside. Retrieved from [Link]

-

Çelik, M., & Yücel, M. (2023). Fucosidosis: A Review of a Rare Disease. Medicina, 59(1), 135. [Link]

-

Brik, A., et al. (2011). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie International Edition, 50(52), 12534-12537. [Link]

-

Sibia, S., et al. (2019). Diagnosis and Supportive Management of Fucosidosis: A Case Report. Cureus, 11(11), e6139. [Link]

-

Pop, C., et al. (2005). Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. Journal of Applied Microbiology, 99(5), 1145-1154. [Link]

-

Glycosynth. (n.d.). 4-Methylumbelliferyl beta-D-galactopyranoside. Retrieved from [Link]

-

Huberfeld, A. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University. [Link]

-

Sibia, S., et al. (2019). Diagnosis and Supportive Management of Fucosidosis: A Case Report. Cureus, 11(11), e6139. [Link]

-

Cheng, C. H., et al. (2007). Identification of Essential Residues of Human α-l-Fucosidase and Tests of Its Mechanism. Biochemistry, 46(26), 7715–7724. [Link]

-

Zielke, K., Okada, S., & O'Brien, J. S. (1972). Fucosidosis: diagnosis by serum assay of alpha-L-fucosidase. The Journal of laboratory and clinical medicine, 79(1), 164–169. [Link]

-

R Discovery. (n.d.). High-throughput Screening Of Compounds Research Articles. Retrieved from [Link]

-

Inglese, J., et al. (2007). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Assay and drug development technologies, 5(2), 225-236. [Link]

Sources

- 1. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Fucosidosis—Clinical Manifestation, Long-Term Outcomes, and Genetic Profile—Review and Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methylumbelliferyl beta-L-fucopyranoside: Principles and Applications

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl beta-L-fucopyranoside (4-MU-β-L-fucopyranoside), a fluorogenic substrate pivotal for the sensitive detection of β-L-fucosidase activity. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, mechanistic principles, and practical applications of this valuable chemical tool. The content is structured to offer not just procedural steps but also the underlying scientific rationale to empower users in their experimental designs.

Core Principles and Chemical Identity

4-Methylumbelliferyl beta-L-fucopyranoside is a synthetic compound that serves as a highly specific substrate for the enzyme β-L-fucosidase.[1] In its intact form, the molecule is non-fluorescent. However, upon enzymatic cleavage of the glycosidic bond by β-L-fucosidase, it releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted is directly proportional to the amount of 4-methylumbelliferone produced, which in turn, correlates with the activity of the β-L-fucosidase enzyme. This principle forms the basis of a sensitive and quantitative assay for enzyme activity.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 4-MU-β-L-fucopyranoside is critical for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 72601-82-2 | [1][2] |

| Molecular Formula | C₁₆H₁₈O₇ | [1][2] |

| Molecular Weight | 322.31 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | DMSO (Slightly) | [2] |

| Storage Temperature | -20°C, protect from light | [1][2] |

Mechanism of Action: A Fluorogenic Transformation

The utility of 4-MU-β-L-fucopyranoside lies in its elegant and straightforward enzymatic activation. The process can be visualized as a two-step sequence: enzymatic hydrolysis followed by fluorescence detection.

Caption: Enzymatic hydrolysis of 4-MU-β-L-fucopyranoside.

Upon incubation with a sample containing β-L-fucosidase, the enzyme catalyzes the hydrolysis of the glycosidic bond linking the L-fucose sugar moiety to the 4-methylumbelliferone core. This releases L-fucose and the highly fluorescent 4-methylumbelliferone. The fluorescence of 4-methylumbelliferone can be measured using a fluorometer, with typical excitation and emission maxima around 360 nm and 450 nm, respectively, although the optimal pH for fluorescence measurement is alkaline.[3]

Experimental Protocol: Quantifying β-L-Fucosidase Activity

The following protocol provides a robust framework for the determination of β-L-fucosidase activity in various biological samples. This protocol is designed to be self-validating through the inclusion of appropriate controls and standards.

Reagent Preparation

-

Assay Buffer: A buffer with a pH optimal for the specific β-L-fucosidase being studied is crucial. For many applications, a sodium citrate or sodium acetate buffer at a pH between 4.0 and 6.0 is suitable.

-

Substrate Stock Solution: Prepare a stock solution of 4-Methylumbelliferyl beta-L-fucopyranoside in a suitable organic solvent like DMSO.[2]

-

Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in the assay buffer immediately before use.

-

Stop Solution: A high pH buffer, such as 0.2 M sodium carbonate or glycine-NaOH buffer (pH ~10.4), is used to terminate the enzymatic reaction and maximize the fluorescence of the liberated 4-methylumbelliferone.[4]

-

4-Methylumbelliferone Standard Stock Solution: A concentrated stock solution of 4-methylumbelliferone in DMSO is required for generating a standard curve.

-

4-Methylumbelliferone Standard Working Solutions: Prepare a series of dilutions of the 4-methylumbelliferone standard stock solution in the assay buffer containing the stop solution.

Assay Procedure

The following workflow outlines the key steps in performing a β-L-fucosidase activity assay.

Caption: General workflow for a fluorometric β-L-fucosidase assay.

Step-by-Step Methodology:

-

Standard Curve Preparation:

-

Add increasing volumes of the 4-methylumbelliferone standard working solutions to a 96-well plate.

-

Add the appropriate volume of assay buffer and stop solution to each well to bring the final volume to the desired level.

-

-

Sample and Control Preparation:

-

Add your biological sample (e.g., cell lysate, purified enzyme) to the wells of a 96-well plate.

-

Prepare a "no-enzyme" control by adding assay buffer instead of the sample.

-

Prepare a "substrate blank" containing only the substrate working solution and stop solution.

-

-

Reaction Initiation and Incubation:

-

Add the 4-MU-β-L-fucopyranoside working solution to all sample and control wells to initiate the enzymatic reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period. The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for 4-methylumbelliferone (e.g., Ex: 360 nm, Em: 450 nm).

-

Data Analysis: Ensuring Trustworthiness

The trustworthiness of the results hinges on proper data analysis.

-

Subtract Background Fluorescence: Subtract the fluorescence reading of the substrate blank from all other readings.

-

Plot the Standard Curve: Plot the fluorescence intensity of the 4-methylumbelliferone standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Enzyme Activity: Use the standard curve equation to determine the concentration of 4-methylumbelliferone produced in each sample. The enzyme activity can then be expressed in units such as pmol/min/mg of protein.

Causality in Experimental Choices:

-

Choice of pH: The pH of the assay buffer is critical as enzyme activity is highly pH-dependent. The chosen pH should reflect the optimal pH for the β-L-fucosidase under investigation.

-

Substrate Concentration: The concentration of 4-MU-β-L-fucopyranoside should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure the reaction rate is sensitive to enzyme concentration.

-

Incubation Time and Temperature: These parameters must be optimized to ensure the reaction proceeds within a linear range, where the product formation is proportional to time and enzyme concentration.

-

Use of a Stop Solution: The addition of a high pH stop solution serves a dual purpose: it denatures the enzyme to halt the reaction at a precise time point and it maximizes the fluorescence quantum yield of the 4-methylumbelliferone product.

Applications in Research and Development

The high sensitivity and specificity of the 4-MU-β-L-fucopyranoside assay have led to its widespread use in various research areas:

-

Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of purified or recombinant β-L-fucosidases.

-

Drug Discovery: High-throughput screening for inhibitors or activators of β-L-fucosidase.

-

Clinical Diagnostics: Although less common for β-L-fucosidase, similar fluorogenic substrates are used in diagnostic assays for other glycosidases.

-

Glycobiology Research: Studying the role of β-L-fucosidases in various biological processes.[2]

Conclusion

4-Methylumbelliferyl beta-L-fucopyranoside is an indispensable tool for the sensitive and quantitative measurement of β-L-fucosidase activity. Its fluorogenic nature provides a significant advantage over colorimetric substrates in terms of sensitivity. By understanding the underlying principles of the assay and carefully optimizing experimental parameters, researchers can generate reliable and reproducible data. This guide provides the foundational knowledge and a practical framework to effectively utilize this powerful substrate in a variety of scientific applications.

References

-

4-METHYLUMBELLIFERYL BETA-L-FUCOPYRANOSIDE | 72601-82-2 - ChemicalBook.

-

4-Methylumbelliferyl-beta-L-fucopyranoside - GoldBio.

-

α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771) - Assay Genie.

-

4-Methylumbelliferyl a- L -fucopyranoside = 97 TLC 54322-38-2 - Sigma-Aldrich.

-

ab273324 Αlpha-L-Fucosidase Activity Assay Kit (Fluorometric) - Abcam.

-

4-Methylumbelliferyl-β-D-Fucopyranoside 25mg - Blue Tiger Scientific.

-

4-Methylumbelliferyl-α-L-Fucopyranoside - Cayman Chemical.

-

4-Methylumbelliferyl-β-D-glucopyranoside | CAS 18997-57-4 | SCBT - Santa Cruz Biotechnology.

-

Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - MDPI.

-

α-L-Fucosidase Assay Kit - Sigma-Aldrich.

-

Enzymatic synthesis of 4-methylumbelliferyl (1-->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase - PubMed.

-

ab272525 a-L-Fucosidase Assay Kit - Abcam.

-

4-Methylumbelliferyl β-D-Glucopyranoside | β-glucosidase fluorogenic substrate | MedChemExpress.

-

4-Methylumbelliferyl beta-D-glucopyranoside | C16H18O8 | CID 2733779 - PubChem.

-

4-Methylumbelliferyl α-L-fucopyranoside - CAS-Number 54322-38-2 - Order from Chemodex.

Sources

An In-Depth Technical Guide to the Mechanism and Application of 4-Methylumbelliferyl β-L-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fluorogenic substrate, 4-Methylumbelliferyl β-L-fucopyranoside (4-MBLF), detailing its mechanism of action, protocols for its use in enzymatic assays, and its applications in biomedical research, particularly in the context of lysosomal storage disorders.

Introduction: The Power of Fluorogenic Substrates in Glycobiology

In the intricate world of glycobiology, the study of carbohydrate-modifying enzymes is paramount. Fluorogenic substrates have emerged as indispensable tools for the sensitive and continuous monitoring of enzymatic activity. 4-Methylumbelliferyl β-L-fucopyranoside is a key example, designed specifically for the detection and quantification of β-L-fucosidase activity. Its utility stems from a clever biochemical design: the non-fluorescent substrate is transformed into a highly fluorescent product upon enzymatic cleavage, providing a direct and quantifiable measure of enzyme kinetics.

Core Mechanism of Action: A Tale of Two Molecules

The fundamental principle behind 4-MBLF lies in the enzymatic hydrolysis of a glycosidic bond. The substrate itself, 4-Methylumbelliferyl β-L-fucopyranoside, is composed of a fucose sugar moiety linked to a 4-methylumbelliferone (4-MU) fluorophore. In its glycosidically-bound state, the 4-MU molecule exhibits minimal fluorescence.

The enzyme of interest, β-L-fucosidase, recognizes and specifically cleaves the β-L-fucosidic bond. This enzymatic action liberates two products: L-fucose and the highly fluorescent 4-methylumbelliferone. The intensity of the fluorescence emitted by the liberated 4-MU is directly proportional to the amount of substrate hydrolyzed, and thus, to the activity of the β-L-fucosidase enzyme.[1][2]

The fluorescence of 4-methylumbelliferone is pH-dependent, with its excitation and emission maxima shifting with changes in pH. Optimal fluorescence is typically observed under alkaline conditions.[3][4] This characteristic is a critical consideration in assay design, often necessitating a "stop" solution that raises the pH to maximize the fluorescent signal.

Enzymatic Specificity: The Anomeric Distinction

It is crucial to distinguish between the β-L- and α-L-anomers of fucosides. While both utilize the same 4-methylumbelliferyl fluorophore, they are substrates for different, highly specific enzymes: β-L-fucosidase and α-L-fucosidase, respectively. Glycosidases exhibit strict stereospecificity, meaning that β-L-fucosidase will not cleave 4-methylumbelliferyl α-L-fucopyranoside, and vice-versa. This specificity is fundamental to the accurate measurement of a particular fucosidase activity in a complex biological sample.

While detailed kinetic data and optimized protocols for β-L-fucosidase with 4-MBLF are not as extensively documented in publicly available literature as for its α-anomer counterpart, the principles of the assay remain the same. The provided protocols for the more commonly studied α-L-fucosidase can serve as a strong foundational template for the development and optimization of β-L-fucosidase assays.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the use of 4-methylumbelliferyl-based substrates in fucosidase assays. While the specific example is for α-L-fucosidase due to the wealth of available literature, the principles are directly applicable to β-L-fucosidase assays with appropriate optimization.

Preparation of a 4-Methylumbelliferone (4-MU) Standard Curve

A standard curve is essential for converting relative fluorescence units (RFU) into the absolute amount of product formed.[5]

Materials:

-

4-Methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., 0.1 M sodium citrate buffer, pH adjusted to the optimum for the specific β-L-fucosidase)

-

Stop Solution (e.g., 1 M sodium carbonate, pH 10.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of 4-MU: Dissolve a known amount of 4-MU in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 5 mM).

-

Prepare a working solution: Dilute the 4-MU stock solution in Assay Buffer to a working concentration (e.g., 15 µM).[6]

-

Create a dilution series: In a 96-well plate, prepare a series of dilutions of the 4-MU working solution in Assay Buffer. A typical range would be from 0 to 150 pmoles of 4-MU per well.[6]

-

Adjust final volume: Bring the final volume in each well to 100 µL with Assay Buffer.

-

Measure fluorescence: Read the fluorescence of the plate at an excitation wavelength of approximately 330-360 nm and an emission wavelength of 450-460 nm.[7][8]

-

Plot the standard curve: Plot the fluorescence intensity (RFU) against the known amount of 4-MU (in pmoles or concentration). This will generate a standard curve that can be used to determine the amount of 4-MU produced in the enzymatic reaction.

Diagram of 4-MU Standard Curve Workflow

Caption: Workflow for generating a 4-methylumbelliferone standard curve.

β-L-Fucosidase Activity Assay Protocol (Adaptable from α-L-Fucosidase Protocols)

This protocol is based on established methods for α-L-fucosidase and should be optimized for the specific β-L-fucosidase being studied.[7][8]

Materials:

-

4-Methylumbelliferyl β-L-fucopyranoside (4-MBLF)

-

Biological sample containing β-L-fucosidase (e.g., cell lysate, tissue homogenate, purified enzyme)

-

Assay Buffer (e.g., 0.1 M sodium citrate buffer, pH optimized for the specific β-L-fucosidase)

-

Stop Solution (e.g., 1 M sodium carbonate, pH 10.4)

-

96-well black microplate

-

Fluorescence microplate reader

-

Incubator set to the optimal temperature for the enzyme

Procedure:

-

Sample Preparation: Prepare the biological sample in a suitable lysis or homogenization buffer. Determine the protein concentration of the sample using a standard method (e.g., BCA assay).

-

Substrate Preparation: Prepare a working solution of 4-MBLF in the Assay Buffer. The optimal concentration should be determined empirically but a starting point could be in the range of the expected Km of the enzyme.

-

Assay Setup:

-

Add a specific volume of the biological sample to the wells of a 96-well plate.

-

Include a "no enzyme" control (sample buffer only) to measure background fluorescence.

-

Include a "no substrate" control (sample and assay buffer without substrate) to account for any intrinsic fluorescence of the sample.

-

-

Initiate the Reaction: Add the 4-MBLF working solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the β-L-fucosidase for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Add the Stop Solution to each well to terminate the reaction and maximize the fluorescence of the liberated 4-MU.

-

Measure Fluorescence: Read the fluorescence of the plate using the same settings as for the standard curve.

-

Calculate Enzyme Activity:

-

Subtract the background fluorescence from the sample readings.

-

Use the 4-MU standard curve to convert the corrected RFU values to the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as pmol of 4-MU produced per minute per mg of protein.

-

Diagram of β-L-Fucosidase Activity Assay Workflow

Caption: General workflow for a β-L-fucosidase activity assay.

Quantitative Data and Considerations

The following table provides typical parameters for fucosidase assays using 4-methylumbelliferyl substrates, primarily based on data for α-L-fucosidase. These should be used as a starting point for the optimization of β-L-fucosidase assays.

| Parameter | Typical Value/Range | Reference |

| Substrate Concentration | 0.1 - 1.0 mM | [7] |

| pH Optimum | 4.5 - 6.5 | [7] |

| Temperature Optimum | 37 °C | [7] |

| Excitation Wavelength | 330 - 360 nm | [3][4] |

| Emission Wavelength | 450 - 460 nm | [3][4] |

| Typical Km (for α-L-fucosidase) | 0.05 - 0.2 mM | [7] |

Applications in Research and Drug Development

Diagnosis of Fucosidosis

Fucosidosis is a rare lysosomal storage disease caused by a deficiency in α-L-fucosidase activity. The measurement of α-L-fucosidase activity in patient samples (e.g., leukocytes, fibroblasts) using 4-methylumbelliferyl α-L-fucopyranoside is a key diagnostic tool. While fucosidosis is linked to the alpha-fucosidase, the principle of using a fluorogenic substrate to detect enzyme deficiency is a cornerstone of lysosomal storage disease diagnostics and serves as a model for the potential diagnostic applications of 4-MBLF for any yet-to-be-characterized β-L-fucosidase deficiencies.

High-Throughput Screening for Enzyme Inhibitors and Activators

The fluorogenic nature of the 4-MBLF assay makes it highly amenable to high-throughput screening (HTS) in drug discovery. Researchers can screen large libraries of compounds to identify potential inhibitors or activators of β-L-fucosidase. Such compounds could have therapeutic potential in various diseases where β-L-fucosidase activity is dysregulated.

Characterization of Novel Glycosidases

4-MBLF is an excellent tool for the biochemical characterization of newly discovered or engineered β-L-fucosidases. It allows for the determination of key kinetic parameters such as Km and Vmax, as well as the optimal pH and temperature for enzyme activity. This information is crucial for understanding the enzyme's function and for its potential industrial or therapeutic applications.

Conclusion

4-Methylumbelliferyl β-L-fucopyranoside is a powerful and specific tool for the study of β-L-fucosidase. Its mechanism of action, based on the enzymatic release of a highly fluorescent product, allows for sensitive and quantitative measurement of enzyme activity. While the literature on the β-L-anomer is less extensive than for its α-L-counterpart, the fundamental principles and assay methodologies are directly transferable. This guide provides the necessary theoretical framework and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize this valuable fluorogenic substrate in their investigations into the complex and vital field of glycobiology.

References

-

Lorkowski, H., Bräscher, H., Johannes, S., Hahne, J. A., Isbrandt, M.-B., Cörek, E., ... & Braulke, T. (2023). Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2. International Journal of Molecular Sciences, 24(13), 10851. [Link]

-

G-Biosciences. (n.d.). 4-Methylumbelliferyl-beta-D-fucopyranoside. Retrieved from [Link]

-

Tanaka, H., et al. (2019). Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling. Scientific Reports, 9(1), 12345. [Link]

-

Robles-Arias, M. A., et al. (2021). α-L-Fucosidase from Thermotoga maritima: hydrolytic and transfucosylation activities. Revista Mexicana de Ingeniería Química, 20(3), Bio2407. [Link]

-

ResearchGate. (n.d.). Standard curve of 4-methylumbelliferone (4-MU) fluorescence. Retrieved from [Link]

-

Li, Y., et al. (2018). Identification and Characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. Journal of Biological Chemistry, 293(42), 16446–16457. [Link]

-

Creative BioMart. (n.d.). α-L-Fucosidase Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Butler, L. C., & Alhadeff, J. A. (2006). Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 433-439. [Link]

-

Assay Genie. (n.d.). α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771). Retrieved from [Link]

-

Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2. (2023). National Center for Biotechnology Information. [Link]

-

Structure and function of microbial α-l-fucosidases: a mini review. (2019). Portland Press. [Link]

-

Mechanism of the hydrolysis of 4-methlyumbelliferyl-β-D-glucoside by germinating and outgrowing spores of Bacillus species. (2005). ResearchGate. [Link]

-

Assay Genie. (n.d.). α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771). Retrieved from [Link]

-

The first structure–function study of GH151 α‐l‐fucosidase uncovers new oligomerization pattern, active site complementation, and selective substrate specificity. (2020). ResearchGate. [Link]

-

Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. (2023). MDPI. [Link]

-

Enzymatic synthesis of 4-methylumbelliferyl (1->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase. (2001). PubMed. [Link]

-

Glycosynth. (n.d.). 4-Methylumbelliferyl beta-D-glucopyranoside. Retrieved from [Link]

-

Spectrofluorimetric method for measuring the activity of the enzyme alpha-L-fucosidase using the ion associate of 2-chloro-4-nitro phenol-rhodamine-B. (2009). PubMed. [Link]

Sources

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. goldbio.com [goldbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methylumbelliferyl α-L-Fucopyranoside: A Fluorogenic Probe for Advancing Research in Glycobiology and Drug Discovery

This guide provides a comprehensive technical overview of 4-Methylumbelliferyl α-L-fucopyranoside, a pivotal tool for researchers, scientists, and drug development professionals. We will delve into its core principles, applications, and the practical nuances of its use in the laboratory.

Introduction: The Convergence of Fluorescence and Enzymology

4-Methylumbelliferyl α-L-fucopyranoside is a fluorogenic substrate meticulously designed for the sensitive detection of α-L-fucosidase activity. This enzyme plays a crucial role in the catabolism of fucose-containing glycoconjugates, and its dysregulation is implicated in various pathological conditions, including cancer and inflammatory diseases.[1][2] The substrate itself is a non-fluorescent molecule. However, upon enzymatic cleavage by α-L-fucosidase, it yields two products: L-fucose and the highly fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, and thus, to the activity of α-L-fucosidase. This elegant principle forms the basis of a highly sensitive and quantitative assay.

Physicochemical Properties and Storage

A thorough understanding of the substrate's properties is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₇ | |

| Molecular Weight | 322.31 g/mol | |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMF | |

| Storage | -20°C, protected from light | |

| Excitation Wavelength (of 4-MU) | ~360 nm | |

| Emission Wavelength (of 4-MU) | ~449 nm |

Note: The fluorescence of 4-methylumbelliferone is pH-dependent, with optimal fluorescence observed under alkaline conditions.[4]

The Enzymatic Reaction: A Visual Representation

The core of the assay lies in the specific enzymatic cleavage of the glycosidic bond in 4-Methylumbelliferyl α-L-fucopyranoside by α-L-fucosidase.

Caption: Enzymatic hydrolysis of 4-Methylumbelliferyl α-L-fucopyranoside.

Experimental Protocol: α-L-Fucosidase Activity Assay

This section provides a detailed, step-by-step methodology for quantifying α-L-fucosidase activity in biological samples. This protocol is a robust starting point and may require optimization based on the specific sample type and experimental goals.

Reagents and Materials

-

4-Methylumbelliferyl α-L-fucopyranoside (Substrate)

-

4-Methylumbelliferone (Standard)

-

α-L-Fucosidase (Positive Control)

-

Assay Buffer (e.g., 0.1 M Sodium Citrate, pH 5.5)[5]

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)

-

96-well black microplates, suitable for fluorescence measurements

-

Fluorometric microplate reader

-

Calibrated pipettes and tips

-

Incubator set to 37°C

Assay Workflow

Caption: A streamlined workflow for the α-L-fucosidase assay.

Detailed Procedure

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a stock solution of 4-Methylumbelliferyl α-L-fucopyranoside in a suitable solvent like DMF.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 0.75 mM).[5]

-

Standard Stock Solution: Prepare a stock solution of 4-Methylumbelliferone in a suitable solvent.

-

Standard Curve: Prepare a series of dilutions of the 4-Methylumbelliferone stock solution in Assay Buffer to generate a standard curve.

-

-

Sample Preparation:

-

Prepare cell lysates or other biological samples in a buffer compatible with the assay.

-

Determine the protein concentration of each sample to normalize the enzyme activity.

-

-

Assay Protocol:

-

Add a specific volume of your sample, positive control, and blank (Assay Buffer) to the wells of a 96-well black microplate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-